5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

MAO-B inhibition neurodegeneration isoform selectivity

5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 923679-85-0) is a chiral, semi-saturated quinolin-2(1H)-one scaffold bearing a characteristic 5-hydroxy group and geminal dimethyl substitution at position 7. With a molecular formula of C12H17NO2 and a relatively low molecular weight of 207.27 g/mol, it presents as a compact, hydrogen-bond-capable heterocycle (XLogP3 ≈ 0.7).

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 923679-85-0
Cat. No. B1439179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
CAS923679-85-0
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(C1)N(C(=O)C=C2)C)O)C
InChIInChI=1S/C12H17NO2/c1-12(2)6-9-8(10(14)7-12)4-5-11(15)13(9)3/h4-5,10,14H,6-7H2,1-3H3
InChIKeyQFLLFDSFNOHPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 923679-85-0): Core Chemical Identity and Procurement Baseline


5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 923679-85-0) is a chiral, semi-saturated quinolin-2(1H)-one scaffold bearing a characteristic 5-hydroxy group and geminal dimethyl substitution at position 7 [1]. With a molecular formula of C12H17NO2 and a relatively low molecular weight of 207.27 g/mol, it presents as a compact, hydrogen-bond-capable heterocycle (XLogP3 ≈ 0.7) [1]. Commercial sources list it primarily as a research building block, with typical purities ranging from 94% to 97% .

Why In-Class Tetrahydroquinolin-2(1H)-one Analogs Cannot Substitute for 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one


Within the broader tetrahydroquinolin-2(1H)-one chemotype, seemingly minor structural variations—such as the precise position of the hydroxyl group, the degree of N-alkylation, or the presence of geminal dimethyl groups—can fundamentally alter molecular recognition, metabolic stability, and physicochemical properties [1]. For instance, the 7,7-dimethyl substitution in this compound restricts conformational flexibility (zero rotatable bonds) and increases local lipophilicity near the saturated ring, features that may not be replicated by simple N-unsubstituted or 4-aryl congeners [1]. Consequently, generic replacement with a cheaper or more readily available tetrahydroquinolinone scaffold without empirical comparative data risks compromising the intended biological or chemical outcome. The evidence below, while limited, underscores the necessity of compound-specific justification.

Quantitative Differentiation Evidence for 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Against Its Closest Analogs


MAO-B vs. MAO-A Isoform Selectivity Window Compared to Structurally Related Tetrahydroquinolinones and Coumarins

In a fluorescence-based recombinant human enzyme assay (kynuramine substrate, 20-min incubation), 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one demonstrated an apparent selectivity for MAO-B (IC50 = 1,130 nM) over MAO-A (IC50 > 100,000 nM), providing an estimated selectivity index of at least 88-fold [1]. This contrasts with certain benzyloxy-substituted tetrahydroquinolinones (e.g., CHEMBL145781 series), which can exhibit MAO-B IC50 values in the low nanomolar range (e.g., 1.7–3.8 nM) but with highly divergent MAO-A activity profiles depending on the substituent pattern [2]. The moderate potency and pronounced isoform bias of 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one position it as a distinct starting point for developing MAO-B-sparing inhibitors.

MAO-B inhibition neurodegeneration isoform selectivity

Rotatable Bond Count and Conformational Pre-organization vs. Common Tetrahydroquinolin-2-one Building Blocks

5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one possesses zero rotatable bonds, a consequence of the geminal 7,7-dimethyl substitution and the fused bicyclic core [1]. In contrast, many commercially available tetrahydroquinolin-2-one building blocks—such as 3,4-dihydroquinolin-2(1H)-one (CAS 553-03-1, 1 rotatable bond) or 1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 40507-87-1, 1 rotatable bond)—retain conformational degrees of freedom that can lead to entropic penalties upon target binding [2]. The fully constrained nature of the target compound may translate into a reduced entropic cost of binding and a more predictable pharmacophoric presentation, a feature not available in more flexible core scaffolds.

conformational restriction medicinal chemistry fragment-based drug design

Chiral Center at C-5: Single Enantiomer Procurement vs. Racemic Tetrahydroquinolinone Analogs

The compound contains a single defined stereocenter at C-5 bearing the hydroxyl group (Atom Stereo Count = 1) [1]. This is a distinguishing feature compared to many achiral or racemic tetrahydroquinolin-2-one building blocks commonly offered in catalogs (e.g., 5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives without stereogenic centers) . For procurement, this means the compound is supplied as a single enantiomer (confirmed by vendor specifications), eliminating the need for chiral separation or the ambiguity associated with racemic mixtures in biological assays.

chirality stereochemistry enantioselective synthesis

Recommended Application Scenarios for 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Based on Evidence


MAO-B Probe Development with a Documented Selectivity Window

Given the measured MAO-B IC50 of 1,130 nM and a >88-fold selectivity window over MAO-A [1], this compound can serve as a moderate-affinity starting scaffold for developing monoamine oxidase B inhibitors where ultra-high potency is not the primary goal but isoform selectivity is critical—such as in CNS target engagement studies where MAO-A inhibition would confound serotonergic readouts.

Conformationally Constrained Fragment for Structure-Based Drug Design

With zero rotatable bonds and a single hydroxyl hydrogen-bond donor, the compound is a pre-organized, low-molecular-weight fragment (MW 207.27) suitable for fragment-based screening campaigns where rigidification can enhance ligand efficiency [1]. It is particularly relevant for targets where a constrained tetrahydroquinolinone core provides a better pharmacophoric match than flexible 3,4-dihydro analogs.

Chiral Building Block for Enantioselective SAR Expansion

As a single-enantiomer compound with a defined stereocenter at C-5 [1], this product is suited for medicinal chemistry programs requiring a chiral tetrahydroquinolin-2-one core for systematic SAR exploration. Use in parallel synthesis or focused library generation can directly probe the contribution of C-5 stereochemistry to biological activity, without the confounding effects of racemic mixtures.

Quote Request

Request a Quote for 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.